molecular formula C17H18O4 B12396008 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone

Cat. No.: B12396008
M. Wt: 286.32 g/mol
InChI Key: KWVBDMMXVYZIIS-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone typically involves the use of agarwood extracts. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions often involve the use of methanol (MeOH) as a solvent, and the isolation process may include the use of various reagents such as sodium chloride (NaCl) to elicit the production of the compound in cell cultures .

Industrial Production Methods

Industrial production of this compound is primarily focused on the extraction from agarwood. The process involves the cultivation of Aquilaria trees, followed by the induction of stress conditions to promote the formation of resinous heartwood. The resin is then extracted and subjected to various purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound. These derivatives often exhibit enhanced pharmacological properties .

Scientific Research Applications

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase (PDE) 3A, an enzyme involved in cellular signaling. By inhibiting PDE 3A, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is unique due to its specific hydroxylation pattern and its potent inhibitory activity against PDE 3A. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1

InChI Key

KWVBDMMXVYZIIS-JKSUJKDBSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O

Canonical SMILES

C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O

Origin of Product

United States

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